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Compound of Interest

5-(tetrahydro-2H-pyran-2-
Compound Name:
yloxy)pent-3-yn-1-PEG4-azide

cat. No.: B13712023

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug
Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACS), the linker molecule is not
merely a spacer but a critical component that dictates the efficacy, stability, and
pharmacokinetic profile of the final construct. The compound registered under CAS 2468714-
97-6, identified as 2H-Pyran, 2-[(17-azido-6,9,12,15-tetraoxaheptadec-2-yn-1-
yl)oxy]tetrahydro-, also known as 5-(Tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-peg4-azide,
represents a sophisticated class of heterobifunctional linkers designed for sequential
bioconjugation reactions.[1][2][3][4][5]

This guide provides a detailed examination of its chemical structure, physicochemical
properties, and the strategic rationale behind its design. It serves as a technical resource for
researchers and drug development professionals, offering insights into its application through
the lens of its constituent functional groups and the powerful "click chemistry" it enables.

Deconstructing the Architecture: A Molecule of
Three Parts

The utility of CAS 2468714-97-6 arises from its modular design, which incorporates three
distinct chemical motifs, each serving a specific and vital purpose in a multi-step conjugation
strategy.
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Caption: Key functional components of CAS 2468714-97-6.
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e The Azide Terminus (Ns): This functional group is a cornerstone of "click chemistry," a set of
reactions known for their high yield, specificity, and biocompatibility.[6][7] The azide group
remains stable and largely unreactive under most biological conditions but readily undergoes
a Copper(l)-catalyzed Azide-Alkyne Cycloaddition (CUAAC) with a terminal alkyne to form a
highly stable triazole ring.[1][8][9] This serves as the first "click" handle for conjugation.

o The PEG Spacer (-PEG4-): The central part of the molecule is a polyethylene glycol (PEG)
chain. PEG linkers are widely employed in drug development for several critical reasons:

o Enhanced Solubility: They impart hydrophilicity to the conjugate, which is crucial when
linking hydrophobic drugs to large biomolecules.[10][11]

o Improved Pharmacokinetics: The PEG chain increases the hydrodynamic radius of the
conjugate, which can reduce renal clearance and extend its circulation half-life in vivo.[10]
[12][13]

o Reduced Immunogenicity: PEGylation can "shield" the conjugate from the immune
system, lowering the risk of an adverse immune response.[10][12]

o The Protected Alkyne Terminus: The second reactive handle is a terminal alkyne. Critically,
this alkyne is protected by a tetrahydropyranyl (THP) group.[14][15] The THP group acts as a
temporary "cap," rendering the alkyne inert. This is a deliberate design choice to enforce a
sequential reaction strategy. The alkyne can only participate in a click reaction after the THP
group has been selectively removed under acidic conditions.[14][16] This prevents self-
polymerization or uncontrolled conjugation during the first reaction step involving the azide

group.

Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its core
properties can be summarized. Researchers should anticipate that its properties will be largely
defined by the PEG chain, making it soluble in water and a range of organic solvents.
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Property Value | Description Source

CAS Number 2468714-97-6 [1]14]

2H-Pyran, 2-[(17-azido-
Chemical Name 6,9,12,15-tetraoxaheptadec-2- [1][17]
yn-1-yl)oxy]tetrahydro-

5-(Tetrahydro-2H-pyran-2-
Synonym . [2][4]
yloxy)pent-3-yn-1-peg4-azide

Molecular Formula C1sH31N306 [1114]
] 385.46 g/mol (often listed as
Molecular Weight [1114]
385.5)

. Typically 295% from
Purity _ _ [4]
commercial suppliers

Inferred to be a liquid or low-
Appearance melting solid based on similar N/A

PEGylated compounds.

Expected to be soluble in
Solubility water, DMSO, DMF, and N/A

chlorinated solvents.

Recommended storage at
Storage . [4]
-20°C for long-term stability.

Core Experimental Workflows and Protocols

The use of CAS 2468714-97-6 in a bioconjugation project follows a logical, two-stage workflow:
first, the deprotection of the alkyne, and second, the sequential click reactions.
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Caption: General experimental workflow for using the bifunctional linker.

Protocol 1: THP Group Deprotection (Alkyne Activation)
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Causality: The THP ether is an acetal, which is stable to basic and nucleophilic conditions but

is readily cleaved by acid.[14] The mechanism involves protonation of the THP oxygen,

followed by cleavage to form a resonance-stabilized carbocation and the free alcohol (in this

case, the propargyl alcohol end of the linker).[14] Mild acidic catalysts like pyridinium p-

toluenesulfonate (PPTS) are often chosen to avoid degrading other acid-sensitive functional

groups in the molecule.[16]

Methodology:

Dissolution: Dissolve the THP-protected linker (1 equivalent) in an alcoholic solvent such as
methanol (MeOH) or ethanol (EtOH). The alcohol acts as a solvent and a scavenger for the
released tetrahydropyran cation.

Catalyst Addition: Add a catalytic amount of an acid catalyst. Common choices include:
o Pyridinium p-toluenesulfonate (PPTS, ~0.1 eq.) for sensitive substrates.[16]

o p-Toluenesulfonic acid (TsOH, ~0.1 eq.).

o Dilute HCI in an organic solvent.

Reaction: Stir the reaction mixture at room temperature.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS
until the starting material is consumed (typically 1-4 hours).

Workup:

o Quench the reaction by adding a mild base, such as a saturated solution of sodium
bicarbonate (NaHCO:s).

o Extract the product into an organic solvent like ethyl acetate or dichloromethane.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SOa), filter, and
concentrate under reduced pressure.

Purification: Purify the resulting deprotected linker using flash column chromatography on
silica gel if necessary.
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Protocol 2: Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

Causality: The CUAAC reaction is a highly efficient and specific method for forming a 1,4-
disubstituted 1,2,3-triazole linkage.[8][18] The reaction requires a Cu(l) catalyst, which is
typically generated in situ from a Cu(ll) salt (like CuSOa4) and a reducing agent (like sodium
ascorbate).[1] Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are often included to
stabilize the Cu(l) oxidation state and protect sensitive biomolecules from oxidative damage.[8]

Methodology:

e Preparation: In an appropriate solvent system (often a mixture of water and a miscible
organic solvent like t-butanol, DMSO, or DMF), combine the azide-containing molecule (1
ed.) and the alkyne-containing molecule (1-1.2 eq.).

o Catalyst Premix: In a separate vial, prepare the catalyst solution. Add the reducing agent,
sodium ascorbate (e.g., 5 eq. from a freshly prepared stock solution), to an aqueous solution
of the copper source, copper(ll) sulfate (CuSOs, e.g., 1 eq.). Aligand like TBTA can be added
to the main reaction mixture before the copper/ascorbate solution.

e Reaction Initiation: Add the catalyst premix to the solution containing the azide and alkyne.

¢ Reaction Conditions: Stir the reaction at room temperature. The reaction is often complete
within 1-12 hours. For biomolecules, reactions are typically performed at physiological pH (7-
8).[19]

e Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the resulting
bioconjugate is typically purified using methods appropriate for the molecules involved, such
as size-exclusion chromatography, reversed-phase HPLC, or affinity chromatography.

Conclusion

CAS 2468714-97-6 is a powerful and strategically designed tool for researchers in drug
development and chemical biology. Its heterobifunctional nature, combined with a protected
reactive group, allows for the controlled, sequential assembly of complex biomolecular
architectures. The integral PEG spacer further enhances its utility by conferring favorable
physicochemical and pharmacokinetic properties to the final conjugate. Understanding the
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distinct roles of its azide, PEG, and protected alkyne components is key to leveraging its full
potential in creating next-generation therapeutics like ADCs and PROTACSs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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